

# A Comprehensive Technical Guide to the Structural Elucidation of Noratherosperminine

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## Compound of Interest

Compound Name: Noratherosperminine

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This technical guide provides an in-depth overview of the structural elucidation of **Noratherosperminine**, a naturally occurring alkaloid. The document outlines the key spectroscopic and spectrometric data, detailed experimental protocols for isolation and characterization, and visual representations of the elucidation workflow.

## Introduction

**Noratherosperminine** is a phenanthrene alkaloid, a class of nitrogen-containing organic compounds with a characteristic three-ring aromatic structure. It is closely related to Atherosperminine, another alkaloid isolated from various plant species. The structural determination of these complex natural products relies on a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide synthesizes the available data to present a comprehensive picture of the structural elucidation process.

## Physicochemical Properties and Structural Information

Based on available data, the fundamental properties of the parent compound, Atherosperminine, are crucial for understanding **Noratherosperminine**.

Property	Data	Source
Molecular Formula	C <sub>20</sub> H <sub>23</sub> NO <sub>2</sub>	PubChem CID 96918[1]
Molecular Weight	309.4 g/mol	PubChem CID 96918[1]
IUPAC Name	2-(3,4-dimethoxyphenanthren-1-yl)-N,N-dimethylethan-1-amine	PubChem CID 96918[1]
CAS Number	5531-98-6	MedKoo Biosciences[2]
Class	Alkaloid (Phenanthrene)	MedKoo Biosciences[2]

**Noratherosperminine** is the N-demethylated analogue of Atherosperminine. Therefore, its molecular formula is C<sub>19</sub>H<sub>21</sub>NO<sub>2</sub> and its molecular weight is 295.38 g/mol .

## Experimental Protocols

The isolation and structural characterization of **Noratherosperminine** and its parent compound involve a series of established phytochemical techniques.

### Isolation of Alkaloids from Plant Material

A general procedure for the extraction and isolation of alkaloids from plant sources, such as the bark of species from the Atherospermataceae or Lauraceae families, is as follows:

- **Extraction:** The dried and powdered plant material (e.g., stem bark) is subjected to extraction with a suitable organic solvent, such as dichloromethane or methanol.[3]
- **Acid-Base Extraction:** The crude extract is then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent. The alkaloids, being basic, are protonated and move into the aqueous phase.
- **Basification and Re-extraction:** The acidic aqueous layer is then basified (e.g., with NH<sub>4</sub>OH) to deprotonate the alkaloids, which are subsequently re-extracted into an organic solvent like dichloromethane.

- **Chromatographic Purification:** The resulting crude alkaloid mixture is subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, to isolate the individual alkaloids.[3]

## Spectroscopic and Spectrometric Analysis

The structural elucidation of the purified alkaloids is achieved through a combination of the following analytical methods:

- **UV-Vis Spectroscopy:** Provides information about the chromophoric system of the molecule.
- **Infrared (IR) Spectroscopy:** Identifies the functional groups present in the molecule.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR, along with 2D techniques (COSY, HSQC, HMBC), are used to determine the carbon-hydrogen framework and the connectivity of atoms.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition. Fragmentation patterns in MS/MS experiments help to elucidate the structure of different parts of the molecule.

## Spectroscopic and Spectrometric Data

The following tables summarize the key spectral data for the parent compound, Atherosperminine, which are essential for the structural confirmation of **Noratherosperminine**.

### $^{13}\text{C}$ NMR Data of Atherosperminine

The  $^{13}\text{C}$  NMR spectral data for Atherosperminine, as reported in the literature, are presented below. These data were recorded in  $\text{CDCl}_3$ .

Carbon Atom	Chemical Shift ( $\delta$ ) ppm
1	129.5
2	125.8
3	148.5
4	148.9
4a	127.8
4b	128.4
5	126.5
6	126.5
7	122.5
8	122.5
8a	131.5
9	128.9
10	128.9
10a	125.2
1'	29.5
2'	60.5
N(CH <sub>3</sub> ) <sub>2</sub>	45.3
3-OCH <sub>3</sub>	55.9
4-OCH <sub>3</sub>	55.9

(Data sourced from Guinaudeau et al., J. Nat. Prod., 1988, 51, 389, as cited in SpectraBase)[\[4\]](#)

## Mass Spectrometry Data of Atherosperminine

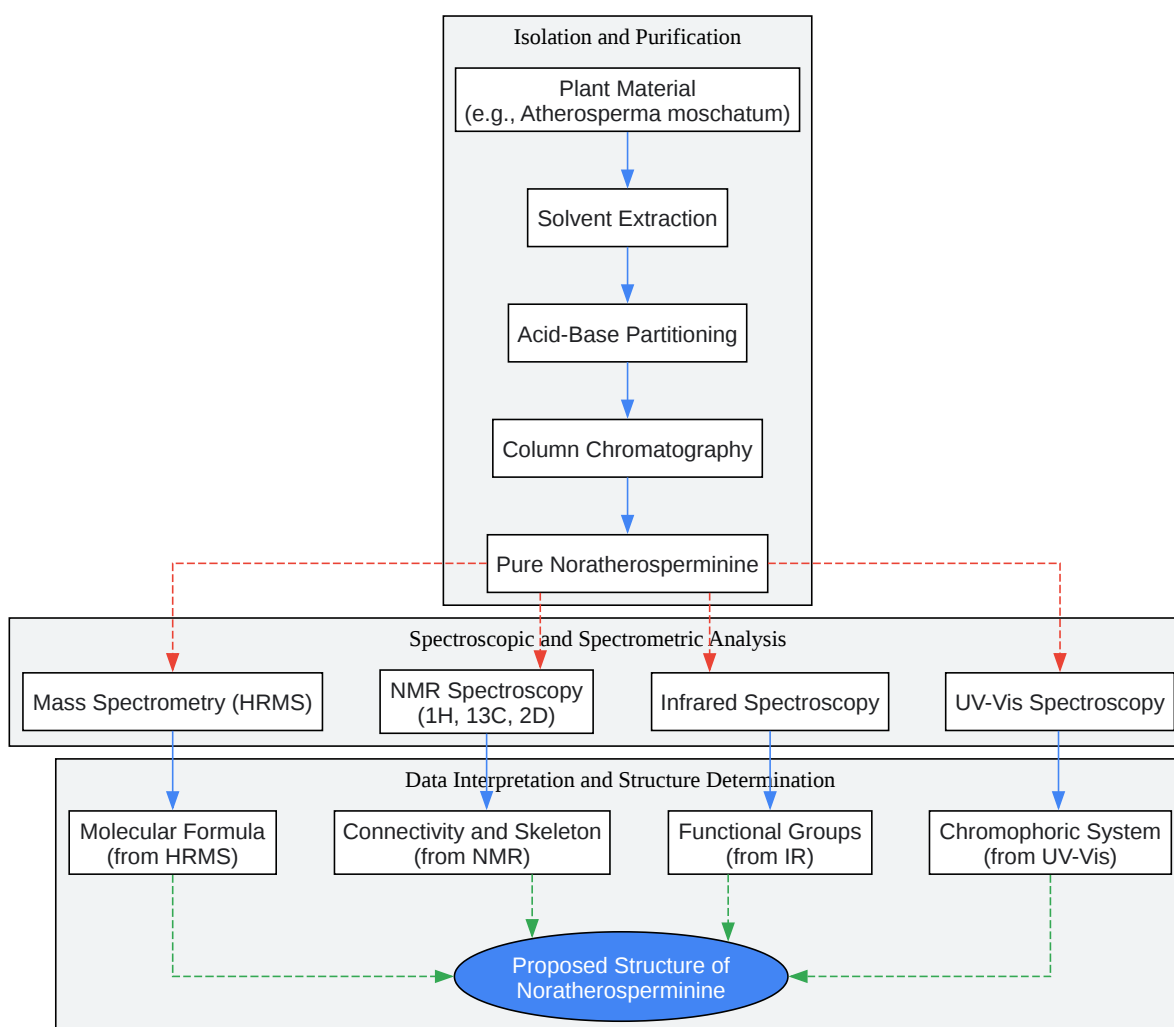
High-resolution mass spectrometry data for Atherosperminine provides its exact mass and is crucial for confirming the molecular formula.

Ion	m/z (Experimental)
[M+H] <sup>+</sup>	310.1790615

(Data sourced from MassBank of North America, MoNA ID: TOF\_alkaloids\_pos000474)[[1](#)]

## Structural Elucidation Workflow and Logic

The structural elucidation of **Noratherosperminine** follows a logical progression of experiments and data interpretation.

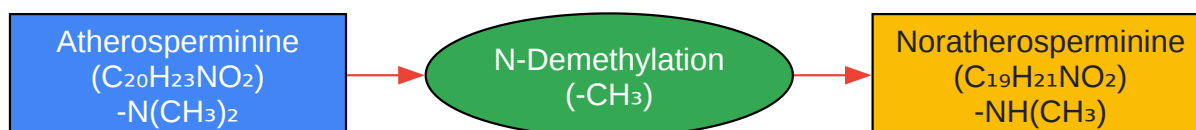


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**Caption:** Workflow for the structural elucidation of **Noratherosperminine**.

## Signaling Pathways and Logical Relationships

The relationship between Atherosperminine and **Noratherosperminine** is a simple N-demethylation, a common biosynthetic modification in alkaloids.



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**Caption:** Biosynthetic relationship between Atherosperminine and **Noratherosperminine**.

## Conclusion

The structural elucidation of **Noratherosperminine** is a testament to the power of modern analytical techniques in natural product chemistry. By combining data from mass spectrometry, which establishes the molecular formula, with extensive 1D and 2D NMR experiments that reveal the intricate connectivity of the atoms, the definitive structure can be determined. The close structural relationship with the well-characterized parent compound, Atherosperminine, provides a crucial reference point for the assignment of spectroscopic data. This in-depth understanding of the molecular architecture of **Noratherosperminine** is fundamental for further research into its pharmacological properties and potential applications in drug development.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Structural Elucidation of Noratherosperminine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12377843#structural-elucidation-of-noratherosperminine>]

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